molecular formula C24H24ClN5O2 B11338978 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11338978
M. Wt: 449.9 g/mol
InChI Key: TUZLEYVJZIMIME-UHFFFAOYSA-N
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Description

Its structure features a 9-(4-chlorophenyl) substituent, a 3-[(2,5-dimethylphenyl)methyl] group, and a 1-methyl moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions, while the 2,5-dimethylbenzyl group at position 3 introduces steric bulk and electron-donating effects.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O2/c1-15-5-6-16(2)17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)19-9-7-18(25)8-10-19/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

TUZLEYVJZIMIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[1,2-g]purine core.

    Introduction of Substituents: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions, often using reagents such as chlorinating agents and alkylating agents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Research indicates that compounds similar to 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit significant biological activities. These include:

  • Antitumor Activity: Compounds with similar structures have been studied for their efficacy in inhibiting tumor growth. For instance, certain derivatives have shown promise as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy due to their role in angiogenesis .
  • Anti-inflammatory Properties: The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Applications in Medicinal Chemistry

The unique chemical structure of this compound allows for various applications in medicinal chemistry:

  • Drug Development: Its ability to inhibit specific biological pathways makes it an attractive candidate for drug development targeting diseases such as cancer and inflammatory disorders.
  • Synthesis of Derivatives: The compound can serve as a precursor for synthesizing other biologically active derivatives through functional group modifications. This versatility enhances its utility in research settings.
  • Biochemical Interaction Studies: Understanding how this compound interacts with cellular targets can lead to insights into its mechanism of action and potential therapeutic benefits.

Data Tables

Several studies have explored the pharmacological potential of compounds similar to 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione:

  • VEGFR Inhibition Study: A series of compounds were synthesized and tested for their ability to inhibit VEGFR signaling pathways. Results indicated that certain derivatives exhibited potent antiangiogenic effects .
  • Antitumor Efficacy Assessment: In vitro studies demonstrated that derivatives of the compound significantly reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Inflammatory Response Modulation: Research has shown that similar compounds can modulate inflammatory responses in cellular models, indicating their potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound is compared below with two analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Position 3 Substituent Position 9 Substituent Key Structural Features
Target: 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₂₃H₂₂ClN₅O₂ 435.90 2,5-dimethylbenzyl 4-chlorophenyl High lipophilicity (logP ~4.2*), steric bulk at position 3, electron-donating methyl groups
: 9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₁₈H₁₈ClN₅O₂ 371.82 Allyl (prop-2-enyl) 4-chlorophenyl Lower molecular weight, unsaturated allyl group (potential reactivity)
: 3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione C₂₇H₂₃ClN₄O₃ 498.95 2-chlorobenzyl 4-phenoxyphenyl Phenoxy group enhances polarity; dual chloro substituents increase electron-withdrawing effects

Notes:

  • Electronic Effects: The 4-phenoxyphenyl group in ’s compound introduces an oxygen atom, enabling hydrogen bonding, whereas the target’s 4-chlorophenyl relies on hydrophobic interactions.
  • Steric Impact : The 2,5-dimethylbenzyl group in the target compound may hinder binding to flat active sites compared to the smaller allyl group in .

Biological Activity

The compound 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , identified by CAS number 850242-84-1 , is a purine derivative with potential biological activity. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H28_{28}ClN5_5O2_2
  • Molecular Weight : 454.0 g/mol
  • Structure : The compound features a purine-like structure with multiple aromatic substituents, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the purine family. For instance, a related compound demonstrated significant inhibitory effects on glioblastoma cell lines, particularly through the inhibition of the AKT signaling pathway, which is critical in cancer progression.

  • Case Study : A compound with structural similarities exhibited low micromolar activity against kinase AKT2/PKBβ. This inhibition correlated with reduced viability in glioma cells and lower toxicity towards non-cancerous cells, suggesting a selective therapeutic index .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research indicates that derivatives of purine compounds can act as inhibitors for various enzymes, including those involved in cancer metabolism.

  • Mechanism : The inhibition often involves binding to the active site of enzymes or interfering with substrate binding. For example, modifications to the purine structure have been shown to enhance binding affinity and inhibitory potency against specific kinases .

Antimicrobial Properties

While primarily studied for anticancer activity, compounds with similar structures have also been evaluated for antimicrobial properties. The presence of halogens and aromatic rings can enhance interactions with microbial targets.

  • Findings : Some derivatives have shown significant antibacterial activity against various strains, indicating a broader spectrum of biological effects beyond anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic agents. Studies focusing on SAR have provided insights into how modifications to the purine structure can enhance potency and selectivity.

CompoundModificationActivityReference
Compound 1Methylation at N positionIncreased potency against AKT2
Compound 2Addition of chlorophenyl groupEnhanced enzyme inhibition
Compound 3Substitution with dimethylphenylImproved anticancer efficacy

Key Insights from SAR Studies

  • Substituent Effects : Different substituents can significantly affect the binding affinity and selectivity for target enzymes.
  • Hydrophobic Interactions : Aromatic groups enhance hydrophobic interactions, which are critical for binding affinity.
  • Electronic Effects : Electron-withdrawing groups like chlorine can influence the overall reactivity and interaction profiles of the compound.

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